molecular formula C10H17IN4 B14177505 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole CAS No. 919097-85-1

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole

Cat. No.: B14177505
CAS No.: 919097-85-1
M. Wt: 320.17 g/mol
InChI Key: JDGXFIXVDPWAEY-UHFFFAOYSA-N
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Description

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    5-Chloro-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Contains a chlorine atom instead of iodine, leading to different chemical properties.

    5-Bromo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Features a bromine atom, which may influence its reactivity and applications.

Uniqueness

The presence of the iodine atom in 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole makes it unique compared to its analogs

Properties

CAS No.

919097-85-1

Molecular Formula

C10H17IN4

Molecular Weight

320.17 g/mol

IUPAC Name

5-iodo-1-(2-propan-2-ylcyclohexyl)tetrazole

InChI

InChI=1S/C10H17IN4/c1-7(2)8-5-3-4-6-9(8)15-10(11)12-13-14-15/h7-9H,3-6H2,1-2H3

InChI Key

JDGXFIXVDPWAEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC1N2C(=NN=N2)I

Origin of Product

United States

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